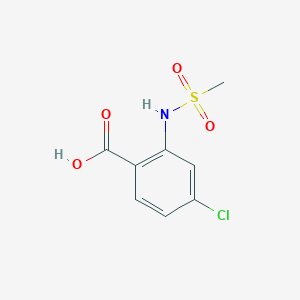

4-Chloro-2-(methylsulfonamido)benzoic acid

説明

Structure

3D Structure

特性

CAS番号 |

158579-89-6 |

|---|---|

分子式 |

C15H15NO3 |

分子量 |

257.28 g/mol |

IUPAC名 |

benzyl 2-amino-2-(3-hydroxyphenyl)acetate |

InChI |

InChI=1S/C15H15NO3/c16-14(12-7-4-8-13(17)9-12)15(18)19-10-11-5-2-1-3-6-11/h1-9,14,17H,10,16H2 |

InChIキー |

CRKUMBZGFVYWRD-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)NC1=C(C=CC(=C1)Cl)C(=O)O |

正規SMILES |

C1=CC=C(C=C1)COC(=O)C(C2=CC(=CC=C2)O)N |

同義語 |

4-Chloro-2-(MethylsulfonaMido)benzoic Acid |

製品の起源 |

United States |

Synthetic Methodologies for 4 Chloro 2 Methylsulfonamido Benzoic Acid

Established Synthetic Pathways for the Compound

The primary routes for synthesizing the target compound focus on creating the key N-S (amide) bond at a late stage or building the molecule from a benzoic acid derivative that already contains the necessary substituents in the correct orientation.

A principal and direct method for the synthesis of 4-Chloro-2-(methylsulfonamido)benzoic acid involves the sulfonamidation of an appropriately substituted aminobenzoic acid. This reaction typically utilizes 2-amino-4-chlorobenzoic acid as the starting material. sigmaaldrich.com The amino group of this precursor is reacted with methanesulfonyl chloride in the presence of a suitable base to form the desired methylsulfonamide linkage.

The reaction conditions for this transformation are crucial and often require careful control of temperature and pH to achieve a good yield and purity. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The general scheme for this reaction is depicted below:

Starting Material: 2-Amino-4-chlorobenzoic acid sigmaaldrich.com

Reagent: Methanesulfonyl chloride

Base: Pyridine or triethylamine

Solvent: Aprotic solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) are commonly used.

The selection of the base and solvent system is critical to prevent unwanted side reactions, such as the reaction of methanesulfonyl chloride with the carboxylic acid group.

An alternative strategy involves starting with a benzoic acid derivative that is already functionalized at the 2 and 4 positions. This approach may not be as direct as the sulfonamidation of 2-amino-4-chlorobenzoic acid but can be advantageous depending on the availability of starting materials.

One hypothetical route could begin with a compound like 4-chloro-2-nitrobenzoic acid. The synthesis would proceed through the following steps:

Reduction of the Nitro Group: The nitro group at the 2-position is reduced to an amine. This is a standard transformation that can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with palladium on carbon. This step yields 2-amino-4-chlorobenzoic acid.

Sulfonamidation: The resulting 2-amino-4-chlorobenzoic acid is then subjected to sulfonamidation with methanesulfonyl chloride as described in the previous section (2.1.1).

This multi-step derivatization approach allows for the construction of the target molecule from more readily available or alternative benzoic acid precursors. The viability of this route is contingent on the efficiency and selectivity of each chemical transformation.

Synthesis of Structurally Related Benzoic Acid Derivatives

The synthesis of compounds structurally related to this compound provides valuable insights into the chemical space and potential alternative synthetic strategies. These related molecules often serve as intermediates or are synthesized for comparative biological or chemical studies.

2-Chloro-4-(methylsulfonyl)benzoic acid is a key intermediate and a structurally related compound. prepchem.comgoogle.comgoogle.comgoogleapis.com Its synthesis is well-documented and can be achieved through several methods, primarily involving the oxidation of a methylthio or methylsulfonyl precursor.

One common industrial method starts from 4-methylsulfonyltoluene. google.com This raw material undergoes a two-step process:

Chlorination: 4-methylsulfonyltoluene is chlorinated in the presence of a catalyst like iron in a low-polarity solvent such as carbon tetrachloride. google.com This reaction introduces a chlorine atom at the 2-position of the benzene (B151609) ring, yielding 2-chloro-4-methylsulfonyltoluene. google.com

Oxidation: The methyl group of 2-chloro-4-methylsulfonyltoluene is then oxidized to a carboxylic acid. google.comgoogle.com This oxidation can be performed using strong oxidizing agents like nitric acid at elevated temperatures. google.comgoogle.com Another method involves catalytic oxidation using copper(I) and nitric acid under oxygen pressure. google.com

The table below summarizes a selection of reported synthetic methods for 2-Chloro-4-(methylsulfonyl)benzoic acid.

| Starting Material | Reagents and Conditions | Product | Yield | Purity | Reference |

| 2-chloro-4-(chlorosulfonyl)benzoyl chloride | 1. Sodium sulfite, sodium bicarbonate, water, 75°C, 2h. 2. Sodium salt of chloroacetic acid, reflux, 21h. | 2-chloro-4-(methylsulfonyl)benzoic acid | 85% | 87% | prepchem.com |

| 2-chloro-4-methylsulfonyltoluene | Nitric acid, oxygen, CuI, Co₂O₃, 200°C, 3.0MPa | 2-chloro-4-(methylsulfonyl)benzoic acid | - | - | google.com |

| 4-methylsulfonyltoluene | 1. Chlorine, iron, carbon tetrachloride, 87-91°C. 2. Nitric acid, 176-194°C. | 2-chloro-4-(methylsulfonyl)benzoic acid | - | - | google.com |

| 2-chloro-4-(chlorosulfonyl)benzoic acid | Sodium sulfite, sodium bicarbonate, water, 50°C, 3h, then chloroacetic acid, sodium hydroxide, reflux, 19h. | 2-chloro-4-(methylsulfonyl)benzoic acid | 89% | 85% | googleapis.com |

Methyl 2-chloro-4-(methylsulfonamido)benzoate is the methyl ester of the target compound. Its synthesis would typically follow one of two main pathways:

Esterification of the Parent Acid: The most direct method is the esterification of this compound. This can be achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. This is a standard and generally high-yielding reaction.

Synthesis from an Ester Precursor: An alternative is to start with a pre-existing ester, such as methyl 2-amino-4-chlorobenzoate. This compound can then undergo sulfonamidation with methanesulfonyl chloride in the presence of a base, similar to the synthesis of the parent acid. This approach can be advantageous if the starting ester is readily available or if the esterification of the final product proves to be challenging.

The choice between these two routes depends on factors such as the availability of starting materials, reaction efficiency, and the desired scale of the synthesis.

The synthesis of regioisomers, such as 5-Chloro-2-(methylsulfonamido)benzoic acid, highlights the importance of regioselectivity in aromatic substitution reactions. The synthetic strategy for this isomer would differ significantly from that of the 4-chloro isomer due to the different positioning of the substituents.

A plausible synthetic route to 5-Chloro-2-(methylsulfonamido)benzoic acid would likely start from 2-amino-5-chlorobenzoic acid. This starting material can be prepared via the reduction of 2-nitro-5-chlorobenzoic acid. The synthesis would then proceed with the sulfonamidation of the amino group:

Starting Material: 2-Amino-5-chlorobenzoic acid

Reagent: Methanesulfonyl chloride

Base: A suitable base like pyridine or triethylamine

This approach mirrors the synthesis of the 4-chloro isomer but starts with a different regioisomer of the aminobenzoic acid precursor. The availability and synthesis of the correct starting material are therefore critical for successfully producing the desired regioisomer.

Another approach for a related regioisomer, 2-chloro-5-sulfamoylbenzoic acids, involves the diazotization of a 2-amino-5-sulfamoylbenzoic acid followed by treatment with a metal chloride. google.com This demonstrates an alternative strategy for introducing the chloro substituent onto a pre-formed sulfonated benzoic acid ring system. google.com

Reaction Condition Optimization and Methodological Considerations

The efficiency and success of the synthesis of this compound are profoundly influenced by the reaction conditions. The optimization of these parameters is a critical step to ensure a high yield of the desired product with minimal impurities.

Role of Catalysts and Reagents in Specific Transformations

The choice of catalysts and reagents is paramount in the sulfonamidation of 2-amino-4-chlorobenzoic acid. The reaction typically employs a base to facilitate the reaction between the amine and the sulfonyl chloride.

Base as a Catalyst and Acid Scavenger: A crucial reagent in this synthesis is a base, which plays a dual role. It acts as a catalyst by deprotonating the amino group of 2-amino-4-chlorobenzoic acid, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic sulfur atom of methanesulfonyl chloride. Secondly, the base neutralizes the hydrochloric acid that is generated as a byproduct of the reaction, preventing it from protonating the starting amine and shutting down the reaction.

Pyridine is a commonly used base for this type of transformation due to its ability to effectively scavenge the generated acid and its suitable basicity to catalyze the reaction without promoting significant side reactions. Other tertiary amines, such as triethylamine, can also be employed. The selection of the base can influence the reaction rate and the profile of impurities.

Methanesulfonyl Chloride as the Sulfonylating Agent: Methanesulfonyl chloride is the reagent that provides the methylsulfonyl group. It is a highly reactive electrophile, and its addition to the reaction mixture is often performed cautiously to control the exothermic nature of the reaction. The purity of the methanesulfonyl chloride is also a factor, as impurities could lead to the formation of unwanted byproducts.

While specific catalytic systems for the synthesis of the isomer, 2-chloro-4-methylsulfonylbenzoic acid, have been reported to utilize catalysts like iron and iodine for chlorination steps, these are not directly applicable to the sulfonamidation step in the synthesis of this compound. The focus in this specific transformation remains on the base-catalyzed sulfonylation.

Control of Reaction Parameters for Yield and Purity

The yield and purity of this compound are highly dependent on the meticulous control of several reaction parameters.

Temperature: The reaction temperature is a critical parameter that must be carefully controlled. The initial addition of methanesulfonyl chloride is often carried out at a low temperature (e.g., 0-5 °C) to manage the exothermicity of the reaction and prevent the formation of side products. After the initial addition, the reaction mixture may be allowed to warm to room temperature or gently heated to ensure the completion of the reaction. The optimal temperature profile will depend on the specific solvent and base used.

Reaction Time: The duration of the reaction is another important factor. The reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point at which the starting material has been consumed and the product formation is maximized. Insufficient reaction time will result in incomplete conversion, while excessively long reaction times may lead to the degradation of the product and the formation of impurities.

Molar Ratio of Reactants: The stoichiometry of the reactants is a key consideration for optimizing the yield. Typically, a slight excess of methanesulfonyl chloride may be used to ensure the complete conversion of the 2-amino-4-chlorobenzoic acid. The amount of base used is also critical; at least one equivalent is required to neutralize the generated HCl, and often an excess is used to catalyze the reaction effectively.

Solvent: The choice of solvent can significantly impact the reaction. The solvent should be inert to the reactants and byproducts and should be able to dissolve the starting materials to a reasonable extent. Aprotic solvents such as dichloromethane, chloroform, or pyridine (which can also act as the base) are often suitable for this type of reaction. The solvent's polarity can influence the reaction rate and the solubility of the product, which can be a factor in its isolation and purification.

Work-up and Purification: The final yield and purity of the product are also determined by the efficiency of the work-up and purification procedures. A typical work-up involves quenching the reaction, separating the organic and aqueous layers, washing the organic layer to remove residual acid and base, drying, and finally, removing the solvent. The crude product is then often purified by recrystallization from a suitable solvent or by column chromatography to remove any remaining impurities.

The following table summarizes the key parameters and their potential impact on the synthesis of this compound:

| Parameter | General Range/Condition | Impact on Yield and Purity |

| Starting Material | 2-amino-4-chlorobenzoic acid | Purity of starting material is crucial for high-purity product. |

| Reagent | Methanesulfonyl chloride | Slight excess may improve yield, but large excess can lead to side reactions. |

| Catalyst/Base | Pyridine, Triethylamine | Choice of base affects reaction rate and impurity profile. Sufficient quantity is needed to neutralize HCl. |

| Solvent | Dichloromethane, Chloroform, Pyridine | Affects solubility of reactants and reaction rate. Must be inert. |

| Temperature | 0 °C to room temperature (or slightly elevated) | Critical for controlling exothermicity and minimizing side reactions. |

| Reaction Time | Monitored by TLC/HPLC | Insufficient time leads to low yield; excessive time can cause product degradation. |

By systematically optimizing these parameters, it is possible to develop a robust and efficient process for the synthesis of this compound with high yield and purity.

Applications in Organic Synthesis As a Chemical Building Block

Precursor in the Synthesis of Complex Molecular Architectures

The specific arrangement of substituents on the benzene (B151609) ring of 4-Chloro-2-(methylsulfonamido)benzoic acid makes it a candidate for creating elaborate heterocyclic systems, which are cornerstones in medicinal chemistry.

The pyrazolo[1,5-a]pyrimidine (B1248293) core is a significant scaffold in medicinal chemistry, known to be a component of various compounds investigated for anti-inflammatory and other therapeutic activities nih.gov. While direct literature detailing the use of this compound in the synthesis of these scaffolds is scarce, the application of its isomer, 5-chloro-2-(methylsulfonamido)benzoic acid, is documented. This isomer has been successfully used as a key building block in the creation of novel pyrazolo[1,5-a]pyrimidine derivatives investigated as potential respiratory syncytial virus (RSV) fusion protein inhibitors. The synthesis involves coupling the benzoic acid derivative with an appropriate amine on the pyrazolopyrimidine core, demonstrating the utility of chloro-sulfonamido-benzoic acids in building these complex heterocyclic systems. This highlights the potential of the 4-chloro isomer to serve a similar role in accessing new chemical entities.

A fundamental application of this compound is its use in amidation reactions. The carboxylic acid group is readily converted into an amide bond when reacted with a primary or secondary amine youtube.com. This condensation reaction is one of the most frequently used transformations in medicinal chemistry for linking molecular fragments nih.gov.

The reaction typically proceeds by activating the carboxylic acid, for instance, by converting it to an acyl chloride or by using a coupling reagent, which then readily reacts with an amine to form the stable amide linkage. This reactivity allows for the systematic generation of a library of novel compounds where diverse amine-containing side chains can be appended to the this compound core. Such derivatization is a key strategy in drug discovery for exploring the structure-activity relationships of a new chemical series. The process enables the generation of amides from a wide range of substrates, including aliphatic, benzylic, and aromatic carboxylic acids nih.gov.

Intermediate for Potential Pharmaceutical and Agrochemical Development

While specific, large-scale applications of this compound are not widely documented, the utility of its close structural relatives as intermediates in the pharmaceutical and agrochemical industries underscores its potential.

For instance, the isomeric compound 2-Chloro-4-(methylsulfonyl)benzoic acid is a critical intermediate in the production of the herbicide Sulcotrione innospk.com. Sulcotrione is a member of the triketone class of herbicides used to control grasses and broadleaf weeds, particularly in corn crops innospk.com. The synthesis relies on the specific reactivity of the 2-chloro-4-(methylsulfonyl)benzoic acid intermediate, demonstrating the industrial value of this substitution pattern on a benzoic acid ring innospk.comnih.gov.

Furthermore, research into related sulfonamide compounds has shown biological activity. Derivatives of 4-chloro-2-mercaptobenzenesulfonamide have been synthesized and screened for antibacterial properties, with some showing promising activity against various anaerobic Gram-positive bacteria strains nih.gov. This suggests that the sulfonamide moiety, as present in this compound, is a key pharmacophore for potential anti-infective agents. These examples highlight the latent potential of this compound as a valuable intermediate for developing new active compounds in both agriculture and medicine.

Biological Activity and Molecular Mechanism Studies in Vitro Focus

Investigation of Molecular Targets and Pathways

Enzyme and Receptor Interaction Profiling

Direct enzyme and receptor interaction profiling for 4-Chloro-2-(methylsulfonamido)benzoic acid is not currently available. However, the broader class of sulfonamides, to which this compound belongs, is well-characterized for its interaction with dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. Sulfonamides act as competitive inhibitors of para-aminobenzoic acid (PABA), a natural substrate for DHPS. ceon.rsnih.gov This inhibition blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids, thereby exerting a bacteriostatic effect. ceon.rsnih.gov

Furthermore, studies on structurally related benzoic acid derivatives have revealed interactions with other molecular targets. For instance, a compound with a similar chlorinated benzoic acid core, 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), has been identified as an inhibitor of the transmembrane protein TMEM206, a proton-activated chloride channel. nih.gov This suggests that benzoic acid derivatives can have diverse molecular targets beyond the classical sulfonamide pathway.

Modulatory Effects on Plant Growth Enzymes

There is no available research on the modulatory effects of this compound on plant growth enzymes.

Antimicrobial Research Investigations

Spectrum of Activity Against Microbial Strains, including Staphylococcus aureus (MRSA) and Enterococcus spp.

Specific antimicrobial activity data for this compound is not documented. However, the general class of sulfonamides exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. ceon.rsnih.gov

Studies on structurally similar compounds provide some insight into potential antimicrobial activity. For example, various derivatives of 4-chloro-2-mercaptobenzenesulfonamide have demonstrated promising activity against anaerobic Gram-positive bacteria. nih.gov Additionally, other novel sulfonamide derivatives have been synthesized and tested against a range of bacterial strains, showing varying degrees of efficacy. mdpi.com

Research on other chlorinated benzoic acid derivatives has also shown activity against clinically relevant pathogens. For instance, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), a chlorinated phenol (B47542) derivative, has demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net It has also been shown to inhibit biofilm formation in MRSA. researchgate.net Furthermore, derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been evaluated for their antimicrobial properties, with some showing moderate activity against Gram-positive strains. mdpi.com Cinnamic acid derivatives containing a 4-chloro-2-mercaptobenzenesulfonamide moiety have been found to be active against high-level aminoglycoside-resistant (HLAR) and vancomycin-resistant Enterococcus (VRE) species. nih.gov

Table 1: Antimicrobial Activity of Structurally Analogous Compounds

| Compound/Derivative Class | Microbial Strain(s) | Observed Activity |

| 4-chloro-2-mercaptobenzenesulfonamides | Anaerobic Gram-positive bacteria | Promising activity. nih.gov |

| 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) | Methicillin-resistant Staphylococcus aureus (MRSA) | Antimicrobial activity and inhibition of biofilm formation. nih.govresearchgate.net |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives | Gram-positive strains | Moderate antimicrobial activity. mdpi.com |

| Cinnamic acid derivatives with 4-chloro-2-mercaptobenzenesulfonamide moiety | High-level aminoglycoside-resistant (HLAR) and vancomycin-resistant Enterococcus (VRE) | Active against resistant strains. nih.gov |

Biochemical Mechanisms of Antibacterial Action

The primary and most well-understood biochemical mechanism of antibacterial action for sulfonamides is the inhibition of folic acid synthesis. ceon.rsnih.gov As structural analogs of PABA, sulfonamides competitively inhibit the enzyme dihydropteroate synthase. ceon.rs This enzymatic blockade disrupts the metabolic pathway responsible for producing essential components for DNA and protein synthesis, leading to the cessation of bacterial growth and replication. nih.govyoutube.com

Beyond this primary mechanism, other potential modes of action for sulfonamide derivatives and related compounds are being explored. For example, some studies suggest that certain sulfonamides may interfere with other cellular processes, although these are less characterized than the inhibition of folate synthesis. nih.gov

Mechanistic Studies of Structurally Analogous Compounds

Mechanistic studies on compounds structurally analogous to this compound provide valuable insights into its potential biological activities.

As previously mentioned, 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA) has been identified as a small molecule inhibitor of the TMEM206 chloride channel. nih.gov Patch-clamp electrophysiology studies have shown that CBA can block the currents mediated by TMEM206, particularly at a low pH. nih.gov This suggests a potential role for chlorinated benzoic acid derivatives in modulating ion channel function.

In the context of antimicrobial action, derivatives of 4-chlorobenzoic acid have been investigated for their ability to disrupt bacterial membranes and other cellular functions. For example, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) was found to inhibit staphyloxanthin production and slow the motility of MRSA, in addition to altering bacterial cell density and size. nih.govresearchgate.net These findings point towards a multi-faceted mechanism of action that extends beyond simple growth inhibition.

Furthermore, in silico studies on derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been conducted to predict their potential mechanisms of action, though these computational predictions require experimental validation. mdpi.com

Table 2: Mechanistic Insights from Structurally Analogous Compounds

| Analogous Compound | Investigated Mechanism | Key Findings |

| 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA) | Inhibition of TMEM206 chloride channel | Blocks ion currents mediated by TMEM206. nih.gov |

| 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) | Multiple effects on MRSA | Inhibits staphyloxanthin production, slows motility, and alters cell morphology. nih.govresearchgate.net |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives | In silico mechanism prediction | Potential mechanisms of action predicted computationally. mdpi.com |

Ion Channel Modulation by Related Benzoic Acid Scaffolds (e.g., TMEM206, TRPM4)

The benzoic acid framework is a common feature in a variety of biologically active compounds, including those that modulate the function of ion channels. Ion channels are crucial for cellular communication and homeostasis, and their dysregulation is implicated in numerous diseases. Recent studies have highlighted the role of benzoic acid derivatives as modulators of specific ion channels, such as the Transmembrane protein 206 (TMEM206) and the Transient Receptor Potential Melastatin 4 (TRPM4).

TMEM206, also known as the acid-sensitive outwardly rectifying (ASOR) anion channel, is activated by a drop in extracellular pH and is involved in processes like acid-induced cell death. acs.orgnih.gov Research has identified certain benzoic acid derivatives as inhibitors of TMEM206. For instance, 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA) has been demonstrated to be an effective and specific inhibitor of TMEM206 at a low pH of 4.5, with an IC50 of 9.55 µM. acs.orgnih.gov However, its inhibitory effect is diminished at a pH of 6.0. nih.gov This suggests that the substituted benzoic acid scaffold can serve as a promising foundation for the development of TMEM206 inhibitors. nih.gov

Similarly, the TRPM4 channel, a calcium-activated non-selective cation channel, is another target for benzoic acid derivatives. TRPM4 is involved in regulating membrane potential and calcium signaling in various cell types. nih.gov Compounds such as CBA and 4-chloro-2-(2-(naphthalene-1-yloxy) acetamido) benzoic acid (NBA) have been identified as inhibitors of TRPM4. nih.gov For example, studies on canine left ventricular cardiomyocytes showed that CBA can modulate cardiac action potentials, an effect attributed to TRPM4 inhibition. mdpi.com The non-steroidal anti-inflammatory drug, flufenamic acid, which also contains a benzoic acid moiety, is a known, albeit non-selective, blocker of TRPM4. nih.gov These findings underscore the potential for benzoic acid-containing molecules to interact with and modulate the activity of critical ion channels.

While direct studies on this compound are not available, the established activity of structurally related benzoic acid derivatives on TMEM206 and TRPM4 provides a strong rationale for investigating its potential as an ion channel modulator. The specific substitutions on the benzoic acid ring of this compound would influence its electronic properties and three-dimensional structure, which in turn would determine its affinity and selectivity for these ion channels.

Carbonic Anhydrase Inhibition by Sulfonamide-Bearing Structures

The sulfonamide group is a well-established pharmacophore known for its ability to inhibit carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com These enzymes are involved in a wide array of physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. nih.gov The primary sulfonamide moiety (SO2NH2) is a key structural feature for potent CA inhibition, as it coordinates to the zinc ion in the enzyme's active site. nih.gov

The inhibitory activity of sulfonamides against various CA isoforms is highly dependent on the nature of the scaffold to which the sulfonamide group is attached. Structure-activity relationship (SAR) studies have shown that the electronic properties of the substituents on the aromatic ring of benzenesulfonamides significantly influence their inhibitory potency. nih.gov

Derivatives of 4-carboxy-benzenesulfonamide and 4-chloro-3-sulfamoyl benzoic acid have been synthesized and evaluated as inhibitors of several human CA (hCA) isoforms, including hCA I, hCA II, hCA IV, and hCA IX. nih.govmedchemexpress.com Some of these derivatives have demonstrated low nanomolar affinity for hCA II and hCA IV, which are involved in the secretion of aqueous humor in the eye. nih.gov Notably, certain 4-chloro-3-sulfamoyl benzenecarboxamides exhibited higher affinity for hCA I than for the highly sensitive hCA II isoform. nih.gov

The following table presents the inhibition data for a selection of benzamide-4-sulfonamide derivatives against four human carbonic anhydrase isoforms, illustrating the potent inhibitory activity of this class of compounds.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) |

| 3a | 5.3 | 4.8 | 6.1 | 7.5 |

| 3b | 10.4 | 5.1 | 7.9 | 8.1 |

| 3c | 12.8 | 7.0 | 9.3 | 9.9 |

| 3d | 334 | 1.9 | 0.72 | 4.5 |

| 3e | 258 | 2.5 | 0.89 | 5.1 |

| 3f | 197 | 3.1 | 1.1 | 6.2 |

| 3g | 15.4 | 4.5 | 5.5 | 6.9 |

| 3h | 21.9 | 4.9 | 6.3 | 7.8 |

| 3i | 87.4 | 6.8 | 8.1 | 9.2 |

| 3j | 9.8 | 3.3 | 4.1 | 5.3 |

| 3k | 11.2 | 3.9 | 4.9 | 6.0 |

| 3l | 14.7 | 4.2 | 5.2 | 6.4 |

| Acetazolamide (AAZ) | 250 | 12 | 2.5 | 25 |

Data sourced from a study on benzamide-4-sulfonamides as carbonic anhydrase inhibitors. nih.gov

Given that this compound possesses a sulfonamide moiety attached to a substituted benzoic acid ring, it is a strong candidate for investigation as a carbonic anhydrase inhibitor. The specific substitution pattern, including the chloro and methylsulfonamido groups, would influence its binding affinity and isoform selectivity.

Structure Activity Relationship Sar Elucidation and Derivative Design

Correlating Structural Features with Biological Response

The biological activity of a compound is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent atoms. For 4-Chloro-2-(methylsulfonamido)benzoic acid, the interplay between the halogen, sulfonyl, and carboxylic acid groups on the benzene (B151609) ring is crucial for its molecular interactions.

Role of Halogen and Sulfonyl Substituents in Molecular Interaction

The methylsulfonyl group at the 2-position also plays a multifaceted role. The sulfonamide linkage is a common feature in a multitude of drugs, known for its ability to act as a hydrogen bond donor and acceptor. This capability is pivotal for forming stable interactions with biological macromolecules, such as enzymes and receptors. Research on related sulfonamide-containing compounds has shown that the sulfonamide moiety can be crucial for binding to target proteins. For instance, in a series of 2-sulfonamido-1,3,4,6,7,11b-hexahydro-2H-benzo[a]quinolizines, the sulfonamide group was found to be superimposable on the ester group of the known α2-antagonist yohimbine, suggesting its importance in receptor binding. nih.gov

Comparative Analysis with Diverse Benzoic Acid Derivatives

To understand the unique contribution of the specific substitution pattern of this compound, it is instructive to compare it with other benzoic acid derivatives. Benzoic acid and its derivatives are ubiquitous in medicinal chemistry and are known to exhibit a wide range of biological activities. researchgate.net

For instance, studies on halogenated 2-arylimino-3-aryl-thiazolidine-4-ones containing benzoic acid fragments have demonstrated that the presence and nature of halogen substituents significantly impact their antibacterial activity. researchgate.net This underscores the general importance of halogenation in modulating the biological effects of benzoic acid scaffolds.

Furthermore, the sulfonamide group is a well-established pharmacophore. A broad range of sulfonamide derivatives have been synthesized and evaluated for various biological activities, including as antibacterial, anticancer, and anti-inflammatory agents. nih.gov The specific placement of the sulfonamide group on the benzoic acid ring, as seen in this compound, is a key aspect of its design. The relative positions of the carboxylic acid, chloro, and sulfonamido groups create a unique electrostatic and steric profile that dictates its interaction with specific biological targets.

Rational Design and Synthesis of Modified Derivatives

The insights gained from SAR studies provide a foundation for the rational design of new derivatives with potentially improved or novel biological activities. This involves strategic modifications to the core scaffold and its functional groups.

Strategies for Scaffold Diversification

One powerful strategy for exploring new chemical space and discovering novel bioactive compounds is scaffold hopping. This approach involves replacing the central core of a known active molecule with a structurally different scaffold while aiming to retain or improve its biological activity. dtic.milnih.gov Starting from the this compound scaffold, medicinal chemists can envision replacing the benzoic acid core with other aromatic or heterocyclic ring systems. The goal is to identify new core structures that can present the key pharmacophoric elements—the chloro, methylsulfonyl, and a acidic or hydrogen-bonding group—in a similar spatial arrangement to the original molecule, potentially leading to interactions with new biological targets or improved properties for existing ones.

Another approach to scaffold diversification involves the synthesis of hybrid molecules. By combining the this compound moiety with other known pharmacophores, novel compounds with dual or enhanced activities can be generated. For example, incorporating this scaffold into structures known to interact with specific enzyme families or receptor types could yield derivatives with targeted activities. nih.gov

Optimization of Functional Group Positioning and Substitution

Beyond altering the core scaffold, systematic modification of the existing functional groups is a cornerstone of medicinal chemistry. For this compound, several avenues for optimization exist.

Table 1: Potential Modifications for Derivative Synthesis

| Position/Group | Potential Modification | Rationale |

| 4-Chloro Group | Replacement with other halogens (F, Br, I) | To modulate lipophilicity and electronic properties. |

| Replacement with other electron-withdrawing groups (e.g., -CF3, -CN) | To fine-tune the electronic character of the ring. | |

| 2-Methylsulfonyl Group | Variation of the alkyl group (e.g., ethyl, propyl) | To explore steric effects in the binding pocket. |

| Replacement with other sulfonamide derivatives (e.g., arylsulfonamides) | To introduce new interaction points and alter solubility. | |

| Carboxylic Acid Group | Esterification or amidation | To create prodrugs or modify pharmacokinetic properties. |

| Replacement with bioisosteres (e.g., tetrazole) | To maintain acidic character while altering other properties. |

Systematic exploration of these modifications, guided by computational modeling and followed by synthesis and biological evaluation, can lead to the identification of derivatives with optimized potency, selectivity, and pharmacokinetic profiles. For example, structure-activity relationship studies on substituted sulfamoyl benzamidothiazoles have demonstrated that even small changes to the substituents on the sulfonamide group can significantly impact biological activity. nih.gov Similarly, research on other halogenated benzoic acids has shown that the specific halogen and its position are critical for activity. researchgate.netresearchgate.net

The synthesis of such derivatives often involves multi-step reaction sequences. For instance, the core 2-chloro-4-(methylsulfonyl)benzoic acid can be prepared from 4-methylsulfonyltoluene through chlorination followed by oxidation. google.com From this intermediate, a variety of derivatives can be accessed through standard organic chemistry transformations targeting the carboxylic acid and sulfonamide functionalities.

No Publicly Available Computational Research Found for this compound

Therefore, it is not possible to generate an article on the computational chemistry and molecular modeling of this compound as per the requested outline. The absence of primary research on this specific topic prevents the creation of scientifically accurate content for the following sections:

Computational Chemistry and Molecular Modeling Studies

Computational Guidance in Novel Compound Design

While computational studies on other structurally related sulfonamides and benzoic acid derivatives are available, the strict requirement to focus solely on 4-Chloro-2-(methylsulfonamido)benzoic acid means that an article based on the provided outline cannot be constructed at this time. Further research would be required to be published on this specific molecule before such an analysis would be possible.

Advanced Analytical and Spectroscopic Characterization in Research

Structural Elucidation Techniques

The precise molecular structure of 4-Chloro-2-(methylsulfonamido)benzoic acid is confirmed through a combination of powerful spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a related compound, distinct signals corresponding to the aromatic protons, the methyl group of the sulfonamide, and the acidic proton of the carboxylic acid are observed. For instance, in a similar sulfonamide-containing benzoic acid derivative, the following characteristic shifts (δ) in parts per million (ppm) were recorded in a DMSO-d6 solvent: a broad singlet for the carboxylic acid proton (COOH) around 13.49 ppm, a singlet for the sulfonamide NH proton at 11.08 ppm, and signals for the aromatic protons in the range of 7.12 to 8.14 ppm. rsc.org The methyl group (CH₃) of the sulfonamide typically appears as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a related compound, characteristic peaks were observed at approximately 169.2 ppm for the carbonyl carbon of the carboxylic acid, and between 119.4 and 142.1 ppm for the aromatic carbons. rsc.org

Interactive Data Table: Representative NMR Data

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | ~13.49 | broad singlet | COOH |

| ¹H | ~11.08 | singlet | NH |

| ¹H | ~7.12 - 8.14 | multiplet, doublet, singlet | Aromatic CH |

| ¹³C | ~169.2 | - | C=O |

| ¹³C | ~119.4 - 142.1 | - | Aromatic C |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the molecular formula.

For a compound with the molecular formula C₈H₈ClNO₄S, the exact mass is calculated to be 249.0019. synquestlabs.com An experimental HRMS analysis using electrospray ionization (EI) on a similar compound found a mass-to-charge ratio (m/z) of 293.0302, which corresponds to its specific molecular formula. rsc.org Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data for C₈H₇ClO₄S

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 234.98264 | 141.3 |

| [M+Na]⁺ | 256.96458 | 151.7 |

| [M-H]⁻ | 232.96808 | 144.9 |

| [M+NH₄]⁺ | 252.00918 | 160.1 |

| [M+K]⁺ | 272.93852 | 147.5 |

Source: PubChemLite. uni.lu

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and widely used technique for purity determination and quantitative analysis. A reverse-phase HPLC method can be developed and validated to separate this compound from any starting materials, by-products, or degradation products. ekb.eg The method's specificity is verified by ensuring that all known impurities are well-resolved from the main compound peak. ekb.eg Validation parameters such as linearity, precision, and accuracy are established according to ICH guidelines to ensure the method is reliable for quality control. ekb.eg

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. utexas.edu The compound is spotted on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to move up the plate. utexas.edu The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. For a related sulfonamide derivative, an Rf value of 0.65 was reported using a 5% methanol (B129727) in dichloromethane (B109758) solvent system. rsc.org

Spectroscopic Monitoring of Chemical Reactions (e.g., Fourier-Transform Infrared Spectroscopy (FTIR))

FTIR spectroscopy is a valuable tool for monitoring the progress of chemical reactions by identifying the functional groups present in the reactants and products. The synthesis of this compound can be monitored by observing the appearance or disappearance of characteristic absorption bands.

In the FTIR spectrum of a related compound, characteristic vibrational frequencies (νmax) in cm⁻¹ include a broad band for the O-H stretch of the carboxylic acid (around 2853 cm⁻¹), a sharp peak for the C=O stretch of the carboxylic acid (around 1671 cm⁻¹), and bands corresponding to the S=O stretches of the sulfonamide group (around 1346 and 1153 cm⁻¹). rsc.org The presence of these bands in the final product and the disappearance of bands from the starting materials would indicate the successful completion of the reaction.

Interactive Data Table: Representative FTIR Data

| Functional Group | Characteristic Absorption (νmax) in cm⁻¹ |

| O-H (Carboxylic Acid) | ~2853 (broad) |

| C=O (Carboxylic Acid) | ~1671 |

| N-H (Sulfonamide) | - |

| S=O (Sulfonamide) | ~1346, ~1153 |

| C-Cl | - |

| Aromatic C-H | - |

Note: The exact positions of the absorption bands can vary slightly.

Patent Literature and Future Research Perspectives

Analysis of Patented Synthetic Routes and Compound Claims (Non-Clinical Utility)

An analysis of patent literature reveals that 4-Chloro-2-(methylsulfonamido)benzoic acid (CAS Number: 158579-89-6) is not frequently the primary subject of specific patents. Instead, it is most commonly identified as a chemical building block or intermediate, available from various commercial suppliers for research and development purposes. synquestlabs.comachemblock.combldpharm.com While direct patent coverage for this exact molecule is sparse, a probable synthetic route can be inferred from established chemical principles for the synthesis of related sulfonamides.

The most plausible method for its preparation involves the reaction of 2-amino-4-chlorobenzoic acid with methanesulfonyl chloride . This standard procedure for forming a sulfonamide bond is a fundamental transformation in organic synthesis.

It is crucial to distinguish This compound from its isomer, 2-chloro-4-(methylsulfonyl)benzoic acid . The synthesis of the latter is well-documented in patent literature and typically involves a two-step process: the chlorination of 4-methylsulfonyltoluene followed by oxidation to the corresponding benzoic acid. google.comgoogle.com These patented methods highlight the industrial interest in this isomeric scaffold, which serves as a key intermediate in the production of certain herbicidal compounds. google.comepo.orggoogleapis.com

No specific non-clinical utility claims for This compound are prominently featured in the reviewed patent landscape. Its primary role appears to be as a precursor for the synthesis of more complex molecules, which may then be explored for various applications.

Table 1: Plausible Synthesis of this compound This table outlines the likely reactants for the synthesis of the title compound based on general chemical principles.

| Role | Compound Name | CAS Number | Molecular Formula |

|---|---|---|---|

| Starting Material | 2-Amino-4-chlorobenzoic acid | 89-77-0 | C₇H₆ClNO₂ |

| Reagent | Methanesulfonyl chloride | 124-63-0 | CH₃ClO₂S |

Identification of Emerging Research Applications and Unexplored Areas

While direct research into the biological activity of This compound is limited, the broader class of sulfonamido benzoic acids is a fertile ground for discovery. The primary role of the title compound as a chemical intermediate means its potential applications are intrinsically linked to the activities of the molecules derived from it. Research on structurally related compounds provides a strong indication of emerging and currently unexplored areas for this specific molecule.

A significant emerging application for this structural class is in the modulation of purinergic receptors. A recent 2025 study detailed the discovery of novel 3-sulfonamido benzoic acid derivatives as potent antagonists of the P2Y₁₄ receptor, a target implicated in inflammatory diseases. nih.govresearchgate.net The lead compound from this series demonstrated promising anti-inflammatory effects in a mouse model of acute lung injury (ALI), suggesting that the sulfonamido benzoic acid scaffold is a valuable starting point for developing new anti-inflammatory drugs. nih.gov

Table 2: Research Findings on a Related Sulfonamido Benzoic Acid Derivative

| Compound Class | Target | Key Finding | Potential Application | Source |

|---|

This highlights a key unexplored area: the biological activity of This compound and its derivatives has not been evaluated as P2Y₁₄ receptor modulators. Given the activity of the 3-sulfonamido isomers, this represents a clear avenue for future investigation.

Furthermore, other substituted benzoic acids are being investigated as inhibitors of ion channels. For instance, the compound 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA) has been identified as a small molecule inhibitor of TMEM206, a proton-activated chloride channel. nih.gov This demonstrates that the substituted aminobenzoic acid framework can be adapted to target different biological entities, opening up another unexplored possibility for derivatives of This compound .

Future Directions in the Study of Sulfonamido Benzoic Acid Derivatives

The study of sulfonamido benzoic acid derivatives is poised to expand into several exciting therapeutic areas, building on a foundation of historical success and recent discoveries.

One of the most promising future directions is the rational design of potent and selective modulators of cellular receptors and enzymes. The success in identifying P2Y₁₄ receptor antagonists from a library of 3-sulfonamido benzoic acid derivatives provides a clear blueprint for future work. nih.govresearchgate.net This approach could be extended to other G-protein coupled receptors (GPCRs) or enzyme families, such as carbonic anhydrases, where the sulfonamide group is a well-known pharmacophore. tandfonline.com

The classic utility of sulfonamides as antimicrobial agents also continues to be relevant. openaccesspub.orgnih.gov With the rise of antimicrobial resistance, there is a constant need for new antibacterial and antifungal agents. The sulfonamido benzoic acid scaffold could be used to generate novel compounds with improved efficacy or different mechanisms of action against resistant pathogens. Studies on related structures have already shown moderate activity against certain bacterial and fungal strains, supporting this line of inquiry. mdpi.com

Finally, the anti-inflammatory potential demonstrated by this class of compounds warrants deeper exploration. nih.gov Future research could focus on elucidating the precise mechanisms behind these effects and optimizing the structures to develop drug candidates for a variety of inflammatory conditions, potentially including fibrosis and autoimmune disorders. The availability of This compound as a chemical building block provides a ready starting point for synthesizing new libraries of compounds to explore these future research directions.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-2-(methylsulfonamido)benzoic acid?

The compound is synthesized via sulfonamide coupling followed by hydrolysis. A representative method involves reacting 2-chloro-4-sulfobenzoic acid derivatives with methylamine under controlled conditions. For example, sodium sulfite and sodium bicarbonate are used in aqueous media at pH 7–9 to reduce sulfonyl chloride intermediates to sulfinates while hydrolyzing acid chlorides to carboxylates. Post-reaction acidification yields the final product with ~85% purity, requiring purification via ethyl acetate extraction .

Q. How is the compound structurally characterized?

Structural confirmation relies on spectroscopic techniques:

Q. What analytical techniques ensure purity and quality?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Reverse-phase C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% TFA) resolve impurities. Purity ≥95% is typical for research-grade material .

Q. What are common impurities in synthesis?

Residual starting materials (e.g., 2-chloro-4-sulfobenzoic acid) and byproducts from incomplete sulfonamide coupling (e.g., hydrolyzed sulfonic acids) are observed. Recrystallization from ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How can synthesis yield be optimized?

Q. How to address solubility challenges in biological assays?

The compound’s poor aqueous solubility (logP ~2.8) is mitigated by:

Q. What strategies resolve contradictions in receptor binding data?

Discrepancies in dopamine D2/5-HT3 receptor affinity (e.g., IC₅₀ variability) are addressed by:

Q. How do substituents influence bioactivity?

SAR studies show:

Q. What computational tools predict synthetic feasibility?

Retrosynthetic planning tools (e.g., Reaxys, Pistachio) propose one-step routes using:

- Precursor scoring : Prioritizes commercially available intermediates (e.g., 4-amino-5-chloro-2-methoxybenzoic acid).

- Feasibility thresholds : Plausibility >0.01 ensures viable pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。